(Tetrahydro-2-furyl)methyl isovalerate (Tetrahydro-2-furyl)methyl isovalerate
Brand Name: Vulcanchem
CAS No.: 93805-21-1
VCID: VC16962397
InChI: InChI=1S/C10H18O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h8-9H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

(Tetrahydro-2-furyl)methyl isovalerate

CAS No.: 93805-21-1

Cat. No.: VC16962397

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

(Tetrahydro-2-furyl)methyl isovalerate - 93805-21-1

Specification

CAS No. 93805-21-1
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name oxolan-2-ylmethyl 3-methylbutanoate
Standard InChI InChI=1S/C10H18O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h8-9H,3-7H2,1-2H3
Standard InChI Key JBXNPSNIQOJUOE-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)OCC1CCCO1

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

(Tetrahydro-2-furyl)methyl isovalerate is systematically named as 3-methylbutanoic acid tetrahydrofurfuryl ester or tetrahydrofuran-2-ylmethyl 3-methylbutanoate. Its IUPAC name reflects the esterification of tetrahydrofurfuryl alcohol (THFOL) with isovaleric acid (3-methylbutanoic acid). The compound’s structural attributes are defined by:

  • A saturated tetrahydrofuran ring (oxygen-containing heterocycle).

  • An ester linkage connecting the tetrahydrofurfuryl moiety to the branched isovalerate chain .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC10H18O3\text{C}_{10}\text{H}_{18}\text{O}_{3}
Molecular Weight186.25 g/mol
Density0.995 g/cm³ (calculated)
Boiling Point247.058°C at 760 mmHg
Flash Point102.916°C
SMILESC(OC(=O)CC(C)C)C1OCCC1
InChI KeyJBXNPSNIQOJUOE-UHFFFAOYSA-N

The compound’s SMILES notation and InChIKey underscore its stereochemical neutrality, with no chiral centers reported in its structure .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific ester remain unreported in open literature, computational predictions based on its structure suggest characteristic peaks:

  • IR: Strong absorption near 1740 cm⁻¹ (C=O stretch of ester).

  • ¹H NMR: Signals for tetrahydrofuran protons (δ 1.5–2.2 ppm), methyl groups from isovalerate (δ 0.9–1.1 ppm), and ester methine (δ 4.1–4.3 ppm) .

Synthesis and Reaction Pathways

Esterification of Tetrahydrofurfuryl Alcohol

The most plausible route to synthesize (tetrahydro-2-furyl)methyl isovalerate involves the acid-catalyzed esterification of tetrahydrofurfuryl alcohol (THFOL) with isovaleric acid. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions:

THFOL+CH3CH(CH3)CH2COOHH+(Tetrahydro-2-furyl)methyl isovalerate+H2O\text{THFOL} + \text{CH}_3\text{CH}(\text{CH}_3)\text{CH}_2\text{COOH} \xrightarrow{\text{H}^+} \text{(Tetrahydro-2-furyl)methyl isovalerate} + \text{H}_2\text{O}

THFOL itself is derived from the hydrogenation of furfural, a biomass-derived platform chemical . Recent advances in catalytic hydrogenolysis, as reported by Enjamuri and Darbha , highlight the use of Pt/CeO₂ and Rh-OMS-2 catalysts for converting furfural to THFOL, which could serve as a precursor for this ester.

Alternative Routes

  • Transesterification: Reaction of THFOL with methyl isovalerate in the presence of lipases or metal alkoxides.

  • Acylation: Direct acylation of THFOL using isovaleryl chloride under basic conditions.

Physicochemical Behavior and Stability

Thermal Properties

The compound’s high boiling point (247°C) and moderate flash point (103°C) suggest suitability as a high-temperature solvent or reaction medium. Its density (0.995 g/cm³) aligns with similar furan-based esters, indicating miscibility with non-polar organic solvents .

Reactivity Profile

  • Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding THFOL and isovaleric acid.

  • Hydrogenation: The tetrahydrofuran ring is already saturated, but the ester group may undergo reduction to form tetrahydrofurfuryl alcohol and isovaleric alcohol under high-pressure H2\text{H}_2 conditions.

  • Oxidation: Unlikely under mild conditions due to the saturated ring; strong oxidants may cleave the furan ring.

Challenges and Research Opportunities

Knowledge Gaps

  • Toxicological Data: No studies on acute toxicity, ecotoxicity, or biodegradability are available.

  • Synthetic Optimization: Current routes lack yield and selectivity data.

Future Directions

  • Catalytic Studies: Adapting hydrogenolysis catalysts from furfural conversion to improve THFOL production.

  • Application Trials: Testing solvent performance in battery electrolytes or green chemistry protocols.

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